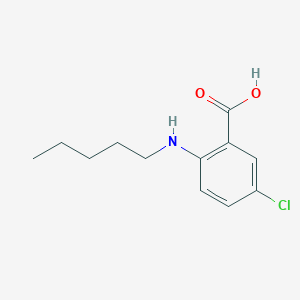![molecular formula C7H9Cl B12116102 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 3721-18-4](/img/structure/B12116102.png)
5-Chlorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobicyclo[221]hept-2-ene is a bicyclic compound with the molecular formula C7H9Cl It is a derivative of norbornene, featuring a chlorine atom attached to the bicyclic structure
Vorbereitungsmethoden
The synthesis of 6-chlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene. One common method is the addition of chlorine to norbornene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired chlorinated product .
Analyse Chemischer Reaktionen
6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of carboxylic acids.
Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers.
Wissenschaftliche Forschungsanwendungen
6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene in chemical reactions involves the activation of the strained bicyclic ring system. The presence of the chlorine atom enhances the reactivity of the compound, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
6-Chlorobicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
Endo-5-chlorobicyclo[2.2.1]hept-2-ene: This isomer differs in the spatial arrangement of the chlorine atom, leading to variations in reactivity and physical properties.
5-Chlorobicyclo[2.2.1]hept-2-ene: Another isomer with different stereochemistry, affecting its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of 6-chlorobicyclo[2.2.1]hept-2-ene, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
3721-18-4 |
|---|---|
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.60 g/mol |
IUPAC-Name |
5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI-Schlüssel |
PSCJIEZOAFAQRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)
![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)


![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)

